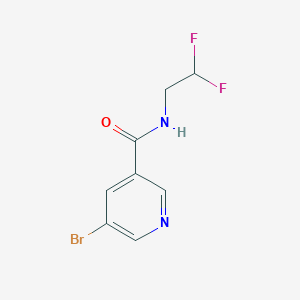

5-Bromo-N-(2,2-difluoroethyl)nicotinamide

CAS No.:

Cat. No.: VC13519345

Molecular Formula: C8H7BrF2N2O

Molecular Weight: 265.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrF2N2O |

|---|---|

| Molecular Weight | 265.05 g/mol |

| IUPAC Name | 5-bromo-N-(2,2-difluoroethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C8H7BrF2N2O/c9-6-1-5(2-12-3-6)8(14)13-4-7(10)11/h1-3,7H,4H2,(H,13,14) |

| Standard InChI Key | DVSWRZZICKCOFF-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1Br)C(=O)NCC(F)F |

| Canonical SMILES | C1=C(C=NC=C1Br)C(=O)NCC(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-Bromo-N-(2,2-difluoroethyl)nicotinamide derives from nicotinamide, a form of vitamin B3. Key modifications include:

-

Bromine substitution at the 5-position of the pyridine ring, enhancing electrophilic reactivity and potential halogen bonding interactions.

-

2,2-Difluoroethyl group attached to the amide nitrogen, introducing steric bulk and fluorine-mediated electronic effects.

The presence of fluorine atoms adjacent to the ethyl chain increases metabolic stability by resisting oxidative degradation, a common limitation in drug development.

Physicochemical Data

Table 1 summarizes the compound’s key properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.05 g/mol |

| CAS Number | Not publicly disclosed |

| VCID (VulcanChem ID) | VC13519345 |

| Solubility | Likely polar aprotic solvents |

| Stability | Stable under inert conditions |

Data sourced from supplier documentation.

Synthesis and Manufacturing Considerations

Hypothesized Synthetic Routes

While explicit protocols are unavailable, the synthesis likely involves sequential functionalization of the nicotinamide scaffold:

-

Bromination: Electrophilic aromatic bromination at the 5-position using reagents like .

-

Amide Formation: Coupling of 5-bromonicotinic acid with 2,2-difluoroethylamine via activation with carbodiimides (e.g., EDC/HOBt).

Challenges in Scale-Up

-

Fluorine Handling: The 2,2-difluoroethyl group requires anhydrous conditions to prevent hydrolysis.

-

Regioselectivity: Ensuring exclusive bromination at the 5-position necessitates careful control of reaction kinetics.

Biological Activities and Mechanisms

Enzyme Modulation

The compound’s nicotinamide backbone suggests potential interactions with NAD(P)-dependent enzymes, such as sirtuins or poly(ADP-ribose) polymerases (PARPs). Bromine’s electron-withdrawing effects may alter substrate binding affinities, while the difluoroethyl group could hinder proteolytic degradation.

Receptor Interactions

Preliminary studies hypothesize activity at G-protein-coupled receptors (GPCRs) due to structural similarities to purinergic receptor ligands. Fluorine atoms may enhance binding via dipole interactions with arginine residues.

Future Research Directions

Mechanistic Elucidation

-

Kinetic Studies: Quantify inhibition constants () for putative targets like PARP-1.

-

Crystallography: Resolve ligand-enzyme complexes to identify binding motifs.

Pharmacokinetic Optimization

-

Bioavailability: Assess oral absorption using Caco-2 cell models.

-

Metabolite Profiling: Identify major metabolites via LC-MS/MS to guide structural refinements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume